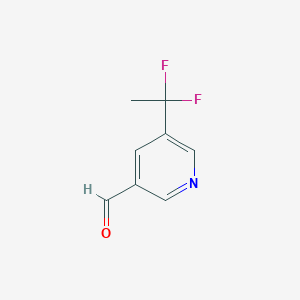

5-(1,1-difluoroethyl)nicotinaldehyde

概要

説明

5-(1,1-difluoroethyl)nicotinaldehyde is a chemical compound belonging to the class of pyridinecarboxaldehydes. It is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group and a difluoroethyl group. This compound is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-difluoroethyl)nicotinaldehyde typically involves the introduction of the difluoroethyl group to the pyridinecarboxaldehyde core. One common method involves the reaction of 3-pyridinecarboxaldehyde with a difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

5-(1,1-difluoroethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-

Reduction: 3-Pyridinemethanol, 5-(1,1-difluoroethyl)-

Substitution: Various substituted pyridinecarboxaldehyde derivatives

科学的研究の応用

Chemical Research

Building Block in Organic Synthesis

5-(1,1-difluoroethyl)nicotinaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, enabling the development of new chemical entities with potential biological activities. Its unique difluoroethyl substitution enhances its reactivity and stability compared to other similar compounds.

Reactivity and Mechanism

The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on biomolecules, facilitating various organic transformations. The difluoroethyl group contributes to the compound's overall stability and reactivity, making it a valuable intermediate in synthetic pathways.

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Studies have shown that compounds with difluoroethyl groups can interact with specific enzymes and proteins, potentially inhibiting their activity. This suggests that the compound could be explored as a lead candidate in drug discovery targeting various biological pathways.

Case Study: Antimalarial Activity

A notable study investigated the antimalarial properties of compounds related to this compound. In vitro assays demonstrated promising activity against Plasmodium strains, indicating its potential as an antimalarial agent. The study highlighted the compound's ability to inhibit parasite growth effectively while maintaining a favorable selectivity index .

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features may enhance lipophilicity and metabolic stability, making it suitable for further development into drug candidates.

Drug Development Insights

Research into fluorinated heterocycles has shown that modifications like those present in this compound can lead to improved pharmacokinetic profiles and bioavailability in drug formulations. This positions the compound as a candidate for further exploration in medicinal chemistry .

Industrial Applications

Intermediate in Agrochemicals

In industrial settings, this compound is utilized as an intermediate in the production of agrochemicals and other industrial products. Its unique properties allow for the development of new materials with enhanced performance characteristics.

作用機序

The mechanism of action of 5-(1,1-difluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluoroethyl group may enhance the compound’s stability and reactivity, contributing to its overall activity.

類似化合物との比較

Similar Compounds

- 3-Pyridinecarboxaldehyde

- 5-Chloro-3-pyridinecarboxaldehyde

- 5-Methyl-3-pyridinecarboxaldehyde

Uniqueness

5-(1,1-difluoroethyl)nicotinaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

生物活性

5-(1,1-difluoroethyl)nicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, modified with a difluoroethyl group. The structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of fluorine atoms, which can enhance lipophilicity and metabolic stability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes related to cancer progression and parasitic infections. For instance, it has been noted for potential inhibitory effects on N-myristoyltransferase (NMT), which is crucial in the post-translational modification of proteins involved in cell signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, potentially useful in treating infections caused by Trypanosoma brucei and other organisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits N-myristoyltransferase (NMT) | |

| Antimicrobial Activity | Active against Trypanosoma brucei | |

| Cytotoxicity | Exhibits selective cytotoxicity in vitro |

Case Study 1: Inhibition of NMT

In a study conducted by the Drug Discovery Unit at the University of Dundee, this compound was evaluated for its ability to inhibit NMT. The results indicated that this compound could serve as a lead for developing therapeutics against T. brucei. The study employed high-throughput screening methods to assess the compound's efficacy and safety profile .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity, suggesting its potential application in treating infections. The specific mechanisms through which it exerts this activity remain an area of ongoing research .

Research Findings

Recent literature highlights several key findings regarding this compound:

- Structure-Activity Relationship (SAR) : Studies have explored how modifications to the nicotinaldehyde structure influence biological activity. The difluoroethyl group appears to enhance potency against certain targets while maintaining selectivity .

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, suggesting that this compound could be developed further for therapeutic use .

特性

IUPAC Name |

5-(1,1-difluoroethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-8(9,10)7-2-6(5-12)3-11-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQZGILXVXIRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=C1)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249556 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108725-48-9 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。